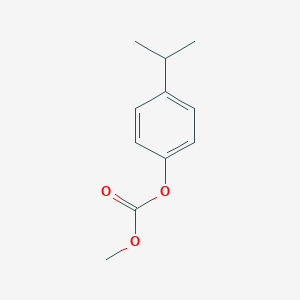
4-Isopropylphenyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a carbonate ester functional group attached to a 4-isopropylphenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylphenyl methyl carbonate typically involves the reaction of 4-isopropylphenol with methyl chloroformate in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as N-methylimidazole can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropylphenyl methyl carbonate undergoes various chemical reactions, including:
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-Isopropylphenol and methanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Corresponding carbonyl compounds.
Aplicaciones Científicas De Investigación
4-Isopropylphenyl methyl carbonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Isopropylphenyl methyl carbonate involves its interaction with various molecular targets. For example, in hydrolysis reactions, the compound interacts with water molecules, leading to the cleavage of the carbonate ester bond and formation of 4-isopropylphenol and methanol . In transesterification reactions, the compound reacts with alcohols to form new carbonate esters .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene carbonate: A cyclic carbonate used in similar applications but with different reactivity due to its cyclic structure.
Propylene carbonate: Another cyclic carbonate with applications in organic synthesis and materials science.
4-Methylphenyl methyl carbonate: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
Uniqueness
4-Isopropylphenyl methyl carbonate is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in specific chemical reactions and applications where other carbonates may not be as effective .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl (4-propan-2-ylphenyl) carbonate |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-4-6-10(7-5-9)14-11(12)13-3/h4-8H,1-3H3 |
Clave InChI |
UOSHSOCAFAHKNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















